molecular formula C4H14NO4P B14255659 Butylaminphosphat CAS No. 215501-37-4

Butylaminphosphat

Cat. No.: B14255659
CAS No.: 215501-37-4
M. Wt: 171.13 g/mol
InChI Key: BTDNEIBLHMIXDP-UHFFFAOYSA-N
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Description

Butylaminphosphat is an organophosphorus compound characterized by the presence of a butylamine group and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylaminphosphat typically involves the reaction of butylamine with phosphoric acid or its derivatives. One common method is the direct reaction of butylamine with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Another method involves the use of phosphoryl chloride, where butylamine reacts with phosphoryl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butylaminphosphat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and amines.

    Reduction: Reduction reactions can convert this compound into simpler phosphorous compounds.

    Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride are often employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, amines, and substituted phosphorous compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butylaminphosphat has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butylaminphosphat involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phosphate group in the compound plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simpler compound with similar amine functionality but lacking the phosphate group.

    Phosphonates: Compounds with a stable carbon-to-phosphorus bond, often used in similar applications.

    Bisphosphonates: Used in medicine for their ability to inhibit bone resorption.

Uniqueness

Butylaminphosphat is unique due to the presence of both butylamine and phosphate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

215501-37-4

Molecular Formula

C4H14NO4P

Molecular Weight

171.13 g/mol

IUPAC Name

butan-1-amine;phosphoric acid

InChI

InChI=1S/C4H11N.H3O4P/c1-2-3-4-5;1-5(2,3)4/h2-5H2,1H3;(H3,1,2,3,4)

InChI Key

BTDNEIBLHMIXDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN.OP(=O)(O)O

Origin of Product

United States

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